2,4,6-Trichlorophenol-3,5-d2
Overview
Description
“2,4,6-Trichlorophenol-3,5-d2” is a chlorinated phenol that has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative . It is a clear to yellowish crystalline solid with a strong, phenolic odor . It is also known as TCP, phenaclor, Dowicide 2S, Dowcide 2S, and omal .
Molecular Structure Analysis
The molecular formula of “2,4,6-Trichlorophenol-3,5-d2” is C6HD2Cl3O . The molecular weight is 199.46 . The structure of trichlorophenols involves three covalently bonded chlorine atoms .
Physical And Chemical Properties Analysis
It has a boiling point of 246 °C (lit.) and a melting point of 64-66 °C (lit.) . It is soluble in organic solvents and partially soluble in water .
Scientific Research Applications
Photolytic Degradation and Aquatic Toxicity
Research has shown that 2,4,6-trichlorophenol undergoes photolytic degradation in aqueous media, resulting in products with increased aquatic toxicity. This is particularly evident in the conversion of 2,4,6-trichlorophenol to 3,5-dichlorocatechol, which significantly impacts the environmental toxicity of water systems upon illumination of polluted compounds (Svenson & Hynning, 1997).
Photocatalytic Water Purification
Studies have also explored the photocatalytic removal of 2,4,6-trichlorophenol from water, particularly using ZnO powder. This process is seen as an effective method for reducing the concentration of this toxic pollutant in water sources, with the study providing insights into the optimization of parameters such as ZnO doses and substrate concentration (Gaya et al., 2010).
Chemical Analysis and Environmental Monitoring
2,4,6-trichlorophenol is monitored in environmental samples such as sludge and sediments. Techniques like microwave-assisted extraction followed by gas chromatography and mass spectrometry are used for determining its presence and concentration, helping in assessing environmental pollution levels (Morales et al., 2005).
Peroxidase-Catalyzed Oxidation and Toxicity Studies
Investigations into the peroxidase-catalyzed oxidation of 2,4,6-trichlorophenol revealed its potential as a reducing substrate in toxicological pathways. This process results in products like 2,6-dichloro-1,4-benzoquinone, which are significant from a toxicological perspective (Wiese et al., 1998).
Adsorption and Removal from Aqueous Solutions
The adsorption of 2,4,6-trichlorophenol on activated carbon has been studied to understand its removal from aqueous solutions. This research is crucial for developing methods to mitigate the presence of such toxic compounds in water sources (Tümsek et al., 2015).
Predicted No Effect Concentrations for Aquatic Environments
Research has focused on deriving predicted no-effect concentrations (PNEC) for 2,4,6-trichlorophenol, particularly relevant for aquatic environments. This data is vital for environmental risk assessments and establishing safe levels of this compound in various ecosystems (Jin et al., 2012).
Electrochemical Detection and Environmental Sensing
The development of electrochemical sensors for detecting 2,4,6-trichlorophenol is a significant area of research. These sensors are crucial for monitoring environmental pollution and ensuring water quality (Buledi et al., 2021).
properties
IUPAC Name |
2,4,6-trichloro-3,5-dideuteriophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINPIYWFGCPVIE-QDNHWIQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)O)Cl)[2H])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308055 | |
Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichlorophenol-3,5-d2 | |
CAS RN |
93951-80-5 | |
Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93951-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlorophen-3,5-d2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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